

Elucidation of the Structure of (-)-Dihydrocarveol: A Technical Guide

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

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This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of **(-)-dihydrocarveol**, a monoterpene alcohol of interest in various fields, including flavor, fragrance, and pharmaceutical research. The document details the spectroscopic data, experimental protocols, and logical framework used to determine its covalent structure and stereochemistry.

Spectroscopic Data Analysis

The structural framework of **(-)-dihydrocarveol** was pieced together using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **(-)-dihydrocarveol**, a combination of 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were utilized to establish the carbon skeleton and the connectivity of protons and carbons. The data presented below corresponds to the (1R,2R,4R)-dihydrocarveol stereoisomer, a major component of what is often referred to as **(-)-dihydrocarveol**.^{[1][2]}

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for (1R,2R,4R)-Dihydrocarveol in CDCl_3 ^[2]

Position	^{13}C Chemical Shift (δc , ppm)	^1H Chemical Shift (δH , ppm)
1	108.958	-
2	40.398	1.034, 1.725
3	44.518	1.034, 1.725
4	76.778	3.194
5	40.938	1.214, 2.010
6	33.618	1.214, 2.010
7	31.458	1.689
8	18.698	1.085
9	149.788	-
10	21.238	1.766
11	-	4.698

Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000533.[2]

^1H NMR: The proton spectrum shows characteristic signals for a methyl group on a cyclohexane ring, protons adjacent to an alcohol, and signals for an isopropenyl group.

^{13}C NMR: The carbon spectrum confirms the presence of ten carbon atoms, including signals for an alcohol-bearing carbon (δc ~77 ppm), two olefinic carbons of the isopropenyl group (δc ~110 and ~150 ppm), and a series of aliphatic carbons.

2D NMR:

- COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the cyclohexane ring protons and the protons of the isopropenyl group.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the definitive assignment of protonated carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the isopropenyl group to the cyclohexane ring and identifying the positions of the methyl group and the hydroxyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 2: Key Mass Spectrometry Data for Dihydrocarveol

m/z	Relative Intensity (%)	Proposed Fragment
154	Low	$[M]^+$ (Molecular Ion)
139	Moderate	$[M - CH_3]^+$
136	High	$[M - H_2O]^+$
121	High	$[M - H_2O - CH_3]^+$
93	High	$[C_7H_9]^+$
81	Moderate	$[C_6H_9]^+$

The molecular ion peak at m/z 154 confirms the molecular formula $C_{10}H_{18}O$. The fragmentation pattern is characteristic of a cyclic alcohol, with a prominent peak for the loss of a water molecule (M-18) and subsequent loss of a methyl group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorptions for (-)-Dihydrocarveol

Wavenumber (cm ⁻¹)	Vibrational Mode
~3350 (broad)	O-H stretch (alcohol)
~3075	=C-H stretch (alkene)
~2930	C-H stretch (alkane)
~1645	C=C stretch (alkene)
~1050	C-O stretch (secondary alcohol)
~890	=CH ₂ bend (out-of-plane)

The broad absorption around 3350 cm⁻¹ is indicative of the hydroxyl group. The peaks at ~3075 cm⁻¹ and ~1645 cm⁻¹ confirm the presence of the alkene in the isopropenyl group. The strong C-O stretch around 1050 cm⁻¹ is characteristic of a secondary alcohol.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings.

NMR Spectroscopy Protocol (General)

- Sample Preparation: Approximately 5-10 mg of the purified **(-)-dihydrocarveol** sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- 1D NMR Acquisition:
 - ¹H NMR: Spectra are acquired on a 500 MHz spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - ¹³C NMR: Spectra are acquired on the same instrument at 125 MHz. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 2D NMR Acquisition:

- COSY: A gradient-enhanced COSY experiment is performed with a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.
- HSQC: A phase-sensitive gradient-enhanced HSQC experiment is optimized for a one-bond $^1J(C,H)$ of 145 Hz.
- HMBC: A gradient-enhanced HMBC experiment is optimized for long-range couplings of 8 Hz.
- Data Processing: All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard (0.00 ppm for 1H and ^{13}C).

Mass Spectrometry Protocol (GC-MS)

- Sample Introduction: A dilute solution of **(-)-dihydrocarveol** in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer.
- GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. A suitable temperature program is employed to ensure good separation.
- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass range scanned is typically m/z 40-400.

Infrared Spectroscopy Protocol (FT-IR)

- Sample Preparation: A drop of neat **(-)-dihydrocarveol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
- Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically over the range of $4000-400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Stereochemical Elucidation

(-)-Dihydrocarveol has three stereocenters, leading to the possibility of eight stereoisomers. The determination of the specific stereochemistry of the naturally occurring (-)-isomer,

(1R,2R,5R)-2-methyl-5-(1-methylethenyl)cyclohexanol, requires advanced techniques.

Relative Stereochemistry (NOESY)

The relative configuration of the substituents on the cyclohexane ring can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons that are in close proximity. Key NOE correlations would be expected to differentiate between the various diastereomers (dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol). For the major isomer of **(-)-dihydrocarveol**, the equatorial orientation of the methyl and isopropenyl groups and the axial orientation of the hydroxyl group can be confirmed by specific NOE cross-peaks.

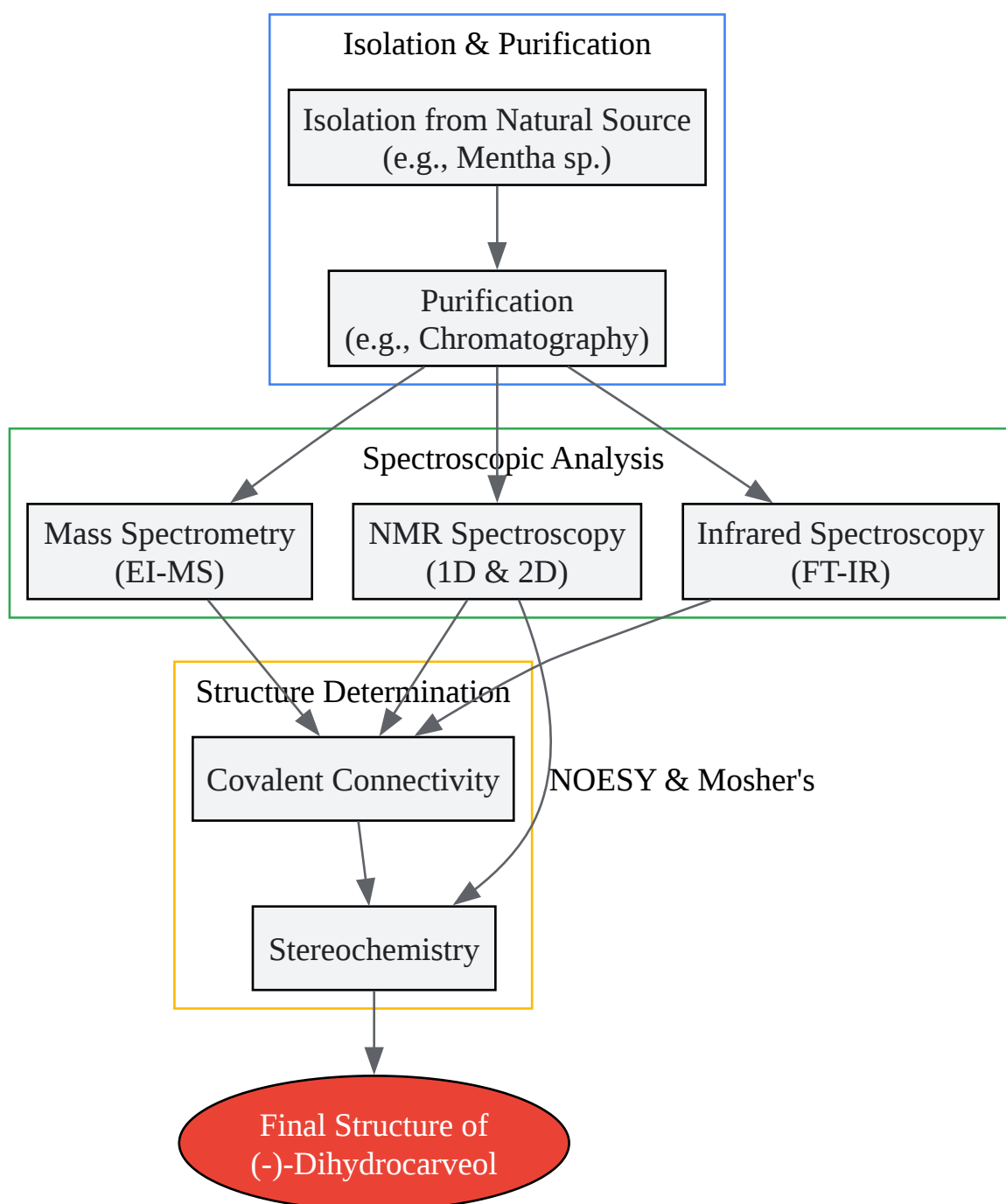
Absolute Configuration (Modified Mosher's Method)

The absolute configuration of the chiral centers is most commonly determined by the modified Mosher's method.

- Protocol:
 - The **(-)-dihydrocarveol** is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), to form two diastereomeric esters.
 - The ^1H NMR spectra of both diastereomeric esters are recorded and meticulously assigned.
 - The chemical shift differences ($\Delta\delta = \delta\text{S} - \delta\text{R}$) are calculated for the protons near the newly formed ester linkage.
- Analysis: The sign of the $\Delta\delta$ values for protons on either side of the MTPA plane in the preferred conformation allows for the unambiguous assignment of the absolute configuration of the alcohol-bearing carbon. This, in conjunction with the relative stereochemistry from NOESY, allows for the assignment of all three stereocenters.

Visualizations

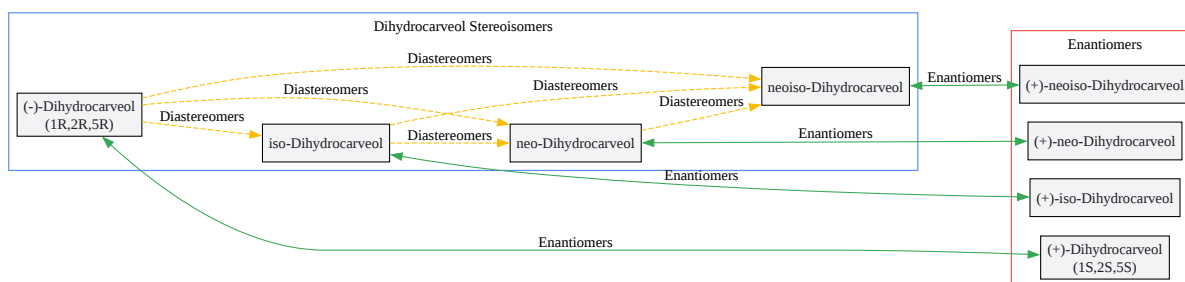
Structure Elucidation Workflow



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Caption: Workflow for the structure elucidation of **(-)-dihydrocarveol**.

Stereochemical Relationships of Dihydrocarveol Isomers



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Caption: Stereochemical relationships between dihydrocarveol isomers.

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References

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- 2. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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